molecular formula C18H16BrNO4 B7613341 5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE

5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE

Cat. No.: B7613341
M. Wt: 390.2 g/mol
InChI Key: NFAJNAYSRGOCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a complex organic compound that belongs to the indole derivatives family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multi-step organic reactions. One common method includes the bromination of 3,4-dimethoxyphenylmethyl ketone followed by cyclization with appropriate reagents to form the indole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired compound purity.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE stands out due to its unique combination of bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-1-[(3,4-dimethoxyphenyl)methyl]-7-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4/c1-10-6-12(19)8-13-16(10)20(18(22)17(13)21)9-11-4-5-14(23-2)15(7-11)24-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAJNAYSRGOCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=O)CC3=CC(=C(C=C3)OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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